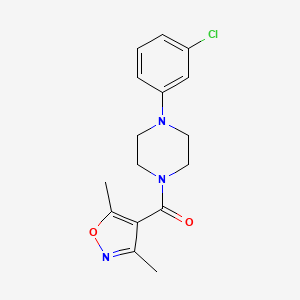
(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone (hereafter referred to as 4-CPPM) is a small molecule that has been studied for its potential applications in scientific research. 4-CPPM has been used in various laboratory experiments due to its ability to interact with a variety of biological molecules.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Properties
- A study by Mallikarjuna et al. (2014) discusses the synthesis and evaluation of derivatives of (4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone for their anticancer and antituberculosis properties. Some derivatives exhibited significant activity against both tuberculosis and certain cancer cell lines (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Antimicrobial Activity
- Research conducted by Hafez et al. (2016) involved the synthesis of novel pyrazole derivatives with this compound, demonstrating good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Enzyme Inhibition and Cytotoxic Profiles
- Abbasi et al. (2019) synthesized compounds related to this compound and tested them against α-glucosidase enzyme, showing considerable inhibitory activity. They also evaluated their hemolytic and cytotoxic profile (Muhammad Athar Abbasi et al., 2019).
Synthesis and X-ray Structure Characterisation
- Lv et al. (2013) focused on the synthesis of novel pyrazole carboxamide derivatives containing the piperazine moiety and confirmed their structure via X-ray crystal analysis, providing insights into the molecular structure of related compounds (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Antihistamine Drug Synthesis
- Venkat Narsaiah and P. Narsimha (2011) developed a synthesis route for antihistamine drugs using intermediates related to this compound, demonstrating its utility in pharmaceutical synthesis (A. Venkat Narsaiah & P. Narsimha, 2011).
Molecular Interaction Studies
- A study by Shim et al. (2002) examined the molecular interaction of an antagonist structurally similar to this compound with the CB1 cannabinoid receptor, providing valuable information on receptor-ligand interactions (J. Shim et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoline derivatives, have been found to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is known that compounds that target ache can affect normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced survival .
Biochemical Pathways
Compounds that inhibit ache can affect cholinergic neurotransmission, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning .
Result of Action
Inhibition of ache can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic membrane and potentially leading to a variety of physiological effects .
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-15(12(2)22-18-11)16(21)20-8-6-19(7-9-20)14-5-3-4-13(17)10-14/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEOLHMXHLDDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid](/img/structure/B2477451.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)
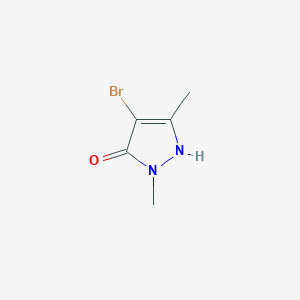
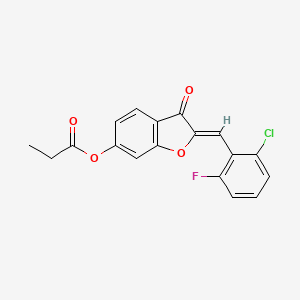
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2477460.png)
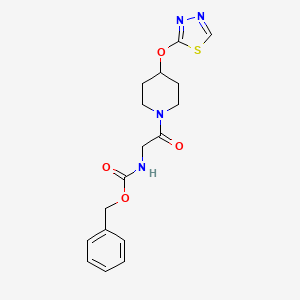
![1-(4-methoxyphenyl)-3-[(thien-2-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2477464.png)
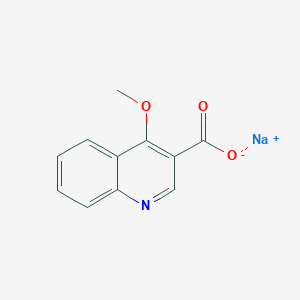
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2477467.png)
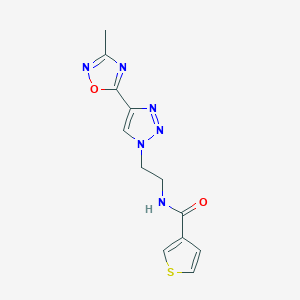
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2477469.png)
